3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
Description
Evolution of Quinazolinone Research
Quinazolinones, bicyclic heterocyclic compounds featuring fused benzene and pyrimidine rings, have been studied since the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess through the reaction of anthranilic acid with cyanogens. Gabriel’s 1903 synthesis of unsubstituted quinazoline marked a pivotal advancement, enabling systematic exploration of its derivatives. Early interest in quinazolinones intensified with the isolation of natural alkaloids such as vasicine (1888) and febrifugine (1950s), which demonstrated antimalarial properties. The mid-20th century saw synthetic breakthroughs, including methaqualone (1951), a sedative-hypnotic drug that underscored the pharmacological potential of quinazolinone scaffolds. Contemporary research focuses on structural diversification to enhance bioactivity, with over 2,000 derivatives reported since 2017.
Discovery and Classification of Thioxoquinazolinones
Thioxoquinazolinones, characterized by a sulfur atom replacing the oxygen at position 2 of the pyrimidine ring, emerged as a distinct subclass in the late 20th century. Early examples include 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone (CAS 21263-59-2), synthesized via anthranilic acid derivatives and isothiocyanates. The thioxo group enhances electron delocalization and hydrogen-bonding capacity, enabling unique interactions with biological targets. Classification is based on:
- Position of substitution : Benzyl groups at N3 (e.g., 3-aryl derivatives)
- Halogenation patterns : Bromo-, chloro-, or fluoro-substituents on aromatic rings
- Hybrid structures : Conjugates with sulfonamides or heterocycles.
Thioxoquinazolinones exhibit broad bioactivity, including anticancer and antimicrobial effects, driven by their ability to inhibit enzymes like carbonic anhydrases and tyrosine kinases.
Historical Significance of Halogenated Benzyl Substituents
Halogenated benzyl groups, particularly bromo- and chloro-substituents, have been strategically employed to modulate quinazolinone pharmacology. The electron-withdrawing nature of halogens enhances binding affinity to hydrophobic enzyme pockets while improving metabolic stability. Key milestones include:
- 1950s–1960s : Introduction of chloro-substituents in methaqualone analogs to optimize hypnotic activity.
- 2000s : Development of 6-bromo-4-anilinoquinazolines as EGFR inhibitors for cancer therapy.
- 2020s : Systematic exploration of 3-bromo-benzyl derivatives to exploit steric and electronic effects in kinase inhibition.
The 3-bromo-benzyl group in particular confers enhanced π-stacking interactions and resistance to oxidative metabolism, making it a favored substituent in drug design.
Research Trajectory of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
This compound (PubChem CID 78378776, C₁₅H₁₁BrN₂OS) exemplifies modern trends in quinazolinone hybridization. Its development aligns with three research phases:
Current studies focus on derivatizing the thioxo group and bromobenzyl moiety to improve solubility and target selectivity. Hybridization with triazole or sulfonamide fragments is under investigation to expand therapeutic applications.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8,12H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDLAIKJUREJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)CC3=CC(=CC=C3)Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl bromide and 2-thioxo-2,3-dihydroquinazolin-4-one.
Reaction Conditions: The reaction between 3-bromobenzyl bromide and 2-thioxo-2,3-dihydroquinazolin-4-one is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF).
Catalysts and Reagents: Common catalysts used in this reaction include palladium-based catalysts, while reagents such as sodium iodide may be employed to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thioxo group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one as an effective agent against various cancers. The compound's structure resembles that of other quinazolinone derivatives known for their anticancer properties.
Case Studies
A study evaluated the antiradical efficiency of various derivatives, showing that those with specific substitutions at the phenyl groups had significantly improved activity against oxidative stress markers associated with cancer . Moreover, dual inhibitors targeting both alpha-glucosidase and alpha-amylase were identified, suggesting potential for managing diabetes alongside cancer treatment .
Antimicrobial Activity
The antimicrobial properties of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one have also been investigated. Quinazolinone derivatives are known for their broad-spectrum antimicrobial activities.
Synthesis and Evaluation
Research has shown that modifications on the quinazolinone scaffold can lead to enhanced antibacterial and antifungal activities. For example, derivatives bearing electron-donating groups on the phenyl ring demonstrated significant activity against both gram-positive and gram-negative bacteria .
Results Summary
The synthesized compounds were tested against various bacterial strains, with some exhibiting potent effects comparable to established antibiotics. The presence of hydroxy or chloro groups in specific positions was found to enhance activity significantly .
Enzyme Inhibition
The compound has been recognized for its ability to inhibit key enzymes relevant to metabolic disorders and cancer.
Enzyme Targets
In addition to COX-2 and LDHA, studies have indicated that 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can act as an inhibitor for alpha-glucosidase and alpha-amylase, enzymes critical in carbohydrate metabolism. This dual inhibition suggests potential applications in treating type 2 diabetes alongside its anticancer properties .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Quinazolinone Derivatives
Antifungal Activity
The 3-(4-phenyl-thiazol-2-yl) analog demonstrates potent antifungal activity against Aspergillus spp. (MIC: 3.125 µg/disc), attributed to its ability to downregulate galactomannan-associated proteins critical for fungal membrane integrity .
Antibacterial Activity
The 3-(3-methoxyphenyl) derivative shows broad-spectrum antibacterial activity (MIC: 6–12 mg/mL) against Staphylococcus aureus and Escherichia coli . The methoxy group likely enhances electron-donating effects, improving target binding.
Anticancer Potential
S-glycosylated quinazolinones exhibit anticancer activity (IC50: <10 µM) against MCF-7 and HepG2 cell lines via interactions with oncogenic pathways . The bromo-benzyl group’s bulky and hydrophobic nature may facilitate interactions with hydrophobic pockets in cancer-related proteins, though cytotoxicity risks must be evaluated.
Biological Activity
3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antitumor, antioxidant, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can be represented as follows:
- Molecular Formula : C₁₅H₁₂BrN₂OS
- Molecular Weight : 368.24 g/mol
- CAS Number : 13906-05-3
This compound features a thioxo group and a bromo-substituted benzyl moiety, which are significant for its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated various quinazoline derivatives, including those similar to 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, against human cancer cell lines such as LoVo (colon) and HCT-116 (colon) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | LoVo | 294.32 ± 8.41 |
| 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | HCT-116 | 383.5 ± 8.99 |
The mechanism of action involves the modulation of apoptosis regulators like Bax and Bcl-2, leading to the activation of caspases and subsequent apoptosis in cancer cells .
Antioxidant Activity
The antioxidant potential of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was assessed using various assays. Compounds structurally related to it demonstrated significant free radical scavenging activity, with some exhibiting an IC50 value lower than that of standard antioxidants like butylated hydroxytoluene (BHT) .
| Compound | DPPH Scavenging Activity (IC50 µg/mL) |
|---|---|
| 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | 18.78 ± 1.86 |
| BHT (Standard) | 22.60 |
This suggests that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes associated with metabolic disorders. Specifically, it has shown potential as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-Amylase | Competitive Inhibition | 427.051 ± 10.376 |
| α-Glucosidase | Noncompetitive Inhibition | Not specified |
These findings indicate that the compound may have applications in managing diabetes by modulating carbohydrate absorption.
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Antitumor Efficacy : A clinical trial involving a series of quinazoline derivatives showed that patients treated with these compounds exhibited improved tumor response rates compared to conventional therapies .
- Antioxidant Effects : A study on patients with oxidative stress-related diseases indicated that supplementation with antioxidant-rich compounds similar to 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one resulted in significant improvements in biomarkers of oxidative damage .
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one?
The synthesis typically involves a multi-step process:
Formation of dithiocarbamate intermediates : React 3-bromo-benzylamine with carbon disulfide and a base (e.g., NaOH) in dimethyl sulfoxide (DMSO) to generate the sodium dithiocarbamate intermediate .
Alkylation : Treat the intermediate with methylating agents like dimethyl sulfate to form the dithiocarbamic acid methyl ester .
Cyclization : Reflux the ester with methyl anthranilate in ethanol under basic conditions (e.g., anhydrous K₂CO₃) for 18–24 hours to yield the quinazolinone core via thiourea intermediate formation .
Purification : Precipitate the product using dilute HCl and recrystallize from ethanol for higher purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the bromo-benzyl substituent and thioxo group .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- IR spectroscopy : Identify characteristic vibrations (e.g., C=S stretch at ~1200 cm⁻¹) .
Q. What in vitro assays are used to evaluate its antibacterial activity?
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Disk diffusion : Assess zone-of-inhibition diameters at varying concentrations (e.g., 6–12 mg/mL) .
- Time-kill assays : Monitor bactericidal kinetics over 24–48 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Ethanol or DMF for better solubility of intermediates .
- Catalyst use : DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization .
- Temperature control : Reflux at 80–90°C for 18–24 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Q. How does the bromo-benzyl substituent influence biological activity compared to analogs?
The electron-withdrawing bromo group enhances electrophilicity, potentially increasing interactions with microbial enzymes or DNA. For example:
- Antifungal activity : Bromo-substituted analogs show lower MIC values (e.g., 3.125 µg/disk) compared to methoxy derivatives (6–12 mg/mL) due to improved membrane penetration .
- Anticancer potential : Bromine’s hydrophobicity may enhance cellular uptake, as seen in S-glycosylated quinazolinones with IC₅₀ values <10 µM against MCF-7 cells .
Q. How should researchers address discrepancies in reported biological activity data?
- Standardize assays : Use CLSI guidelines for antifungal susceptibility testing (e.g., M38-A2 protocol) .
- Control variables : Match microbial strains, culture media, and incubation conditions across studies .
- Meta-analysis : Compare substituent effects (e.g., bromo vs. chloro) to identify trends in structure-activity relationships (SAR) .
Q. What mechanistic approaches elucidate its antifungal action against Aspergillus species?
- Proteomic profiling : Identify downregulated proteins (e.g., 18 kDa, 37 kDa) in treated A. fumigatus via SDS-PAGE and LC-MS/MS .
- Gene knockout : Target homologs of Saccharomyces cerevisiae ergosterol biosynthesis genes to assess pathway disruption .
- Galactomannan inhibition : Measure reduced extracellular polysaccharide levels via ELISA, indicating cell wall synthesis interference .
Data Contradiction Analysis
Q. Why do MIC values vary across studies for structurally similar quinazolinones?
Q. Recommendations :
- Replicate studies using identical protocols.
- Use isogenic microbial strains to isolate substituent effects.
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating analgesic activity?
Q. How can cytotoxicity be assessed to prioritize lead compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
